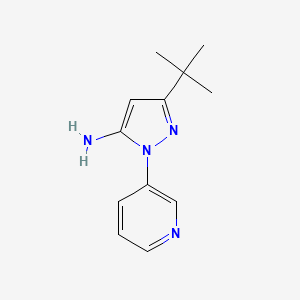

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Descripción general

Descripción

“3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine” is a chemical compound with the CAS Number: 876299-97-7 . It has a molecular weight of 216.29 . The compound appears as a light yellow to brown solid .

Molecular Structure Analysis

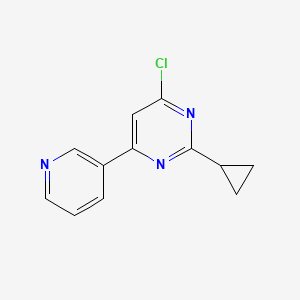

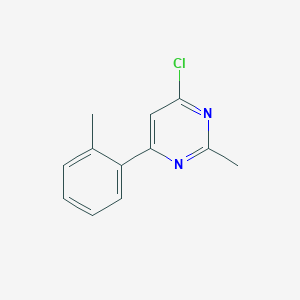

The IUPAC name for this compound is 3-tert-butyl-1-(3-pyridinyl)-1H-pyrazol-5-amine . The InChI code is 1S/C12H16N4/c1-12(2,3)10-7-11(13)16(15-10)9-5-4-6-14-8-9/h4-8H,13H2,1-3H3 . The InChI key is PKZOPZWDEDXAED-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is stored at a temperature of +4C . The country of origin is CN . The shipping temperature is room temperature .Aplicaciones Científicas De Investigación

-

Organic Transformations and Small Molecule Activation

- Application: Low-valent compounds of group-14 elements, which can include compounds with a tert-butyl group, have shown applications in various areas such as organic transformations and small molecule activation .

- Method: These compounds can participate in reactions like hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination .

- Results: The outcomes of these reactions can vary widely depending on the specific compounds and conditions used .

-

Remediation of Marine Oil Spills, Dye Removal, and Heavy Metal Sensing

- Application: Tert-butylacetic acid-based amides have been explored for gelation of fuel oils and organic solvents, which can be useful in remediation of marine oil spills, dye removal, and heavy metal sensing .

- Method: These compounds display phase-selective gelation of oil in the presence of biphasic systems (oil–sea water) when added in powder form as well as in solution form .

- Results: These compounds make excellent candidates for containing oil spills in water bodies .

- Thermo-sensitive Terpolymer Hydrogels for Drug Delivery

- Application: Thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) have been explored for drug delivery applications .

- Method: These hydrogels were photopolymerised and characterised using Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy . They were also characterised using modulated differential scanning calorimetry (MDSC) for their glass transition and phase transition temperatures .

- Results: The hydrogels were thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content . The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .

Safety And Hazards

Propiedades

IUPAC Name |

5-tert-butyl-2-pyridin-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-12(2,3)10-7-11(13)16(15-10)9-5-4-6-14-8-9/h4-8H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZOPZWDEDXAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673063 | |

| Record name | 3-tert-Butyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine | |

CAS RN |

876299-97-7 | |

| Record name | 3-tert-Butyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)

![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)

![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)

![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)